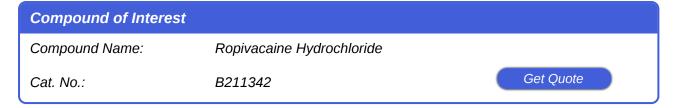


Ropivacaine Hydrochloride: A Technical Guide to Solubility and Stability in Buffered Systems

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of **ropivacaine hydrochloride** in various aqueous buffer systems. The information presented is curated from publicly available scientific literature and pharmacopeial standards, offering valuable insights for formulation development, analytical method development, and stability studies.

Physicochemical Properties of Ropivacaine Hydrochloride

Ropivacaine hydrochloride is an amide-type local anesthetic. Its physicochemical properties are crucial for understanding its behavior in different formulations.

Property	Value	Reference
Chemical Formula	C17H26N2O · HCl	[1]
Molecular Weight	310.87 g/mol (anhydrous)	[1]
pKa (25°C in 0.1 M KCl)	8.07	[2][3]
Appearance	White crystalline powder	[3]



Solubility of Ropivacaine Hydrochloride

The solubility of **ropivacaine hydrochloride** is significantly influenced by the pH of the medium. As a weak base with a pKa of 8.07, its solubility is higher in acidic conditions where it exists predominantly in its protonated, more water-soluble form.

Solubility in Various Solvents

The following table summarizes the known solubility of **ropivacaine hydrochloride** in water and other common solvents.

Solvent	Temperature (°C)	Solubility	Reference
Water	25	53.8 mg/mL	[2][3]
Phosphate Buffered Saline (PBS), pH 7.2	Not Specified	~0.25 mg/mL	
n-octanol/phosphate buffer, pH 7.4	25	Distribution Ratio: 14:1	[2][3]
Ethanol	Not Specified	≥10.14 mg/mL	
DMSO	Not Specified	≥58.6 mg/mL	_

Note: The solubility of ropivacaine is limited at a pH above 6, and precipitation may occur in alkaline solutions[2][4]. A patent for a ropivacaine formulation also notes that the solubility of a poorly water-soluble salt of ropivacaine at pH 7-8 is less than 2 mg/mL[5].

Effect of pH on Solubility

While specific solubility data across a wide range of pH values in citrate and phosphate buffers is not readily available in the public domain, the Henderson-Hasselbalch equation can be used to predict the theoretical pH-dependent solubility profile. The solubility is expected to be high at low pH and decrease as the pH approaches and surpasses the pKa of 8.07.

Stability of Ropivacaine Hydrochloride



The stability of **ropivacaine hydrochloride** is a critical factor for its formulation, storage, and clinical use. Degradation can be induced by various stress factors, including pH, temperature, light, and oxidizing agents.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. **Ropivacaine hydrochloride** has been subjected to stress conditions as per the International Council for Harmonisation (ICH) guidelines.

Stress Condition	Typical Reagents and Conditions	Observed Degradation	Reference
Acid Hydrolysis	0.1N - 1N HCl, reflux at 60°C for 30 minutes to 8 hours	Degradation observed	[6][7][8]
Base Hydrolysis	0.1N - 1N NaOH, reflux at 60°C for 30 minutes to 8 hours	Degradation observed	[6][7][8]
Oxidation	3-9% H ₂ O ₂ , room temperature	Degradation observed	[6][9]
Thermal Degradation	105°C for 6 hours	Degradation observed	[6][9]
Photolytic Degradation	Exposure to UV light	Degradation observed	[6][9]

Degradation Products

The primary degradation product of **ropivacaine hydrochloride** identified in forced degradation studies is 2,6-dimethylaniline[1][10]. A comprehensive list of all potential degradation products under various stress conditions is not exhaustively detailed in the available literature.

Stability in Admixtures

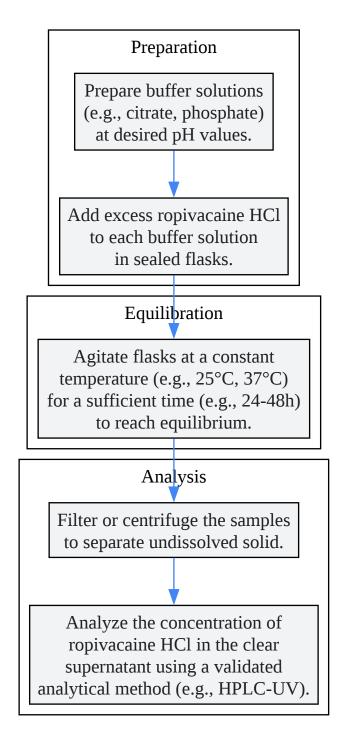


The stability of **ropivacaine hydrochloride** in combination with other drugs is crucial for clinical practice. One study investigated the stability of ropivacaine (0.2%) mixed with diamorphine in polybags and syringes at different temperatures (4°C, 21°C, and 40°C) for up to 120 days. The study concluded that such solutions can be manufactured and stored for up to one month at 4°C.

Experimental Protocols Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique for determining the equilibrium solubility of a compound.





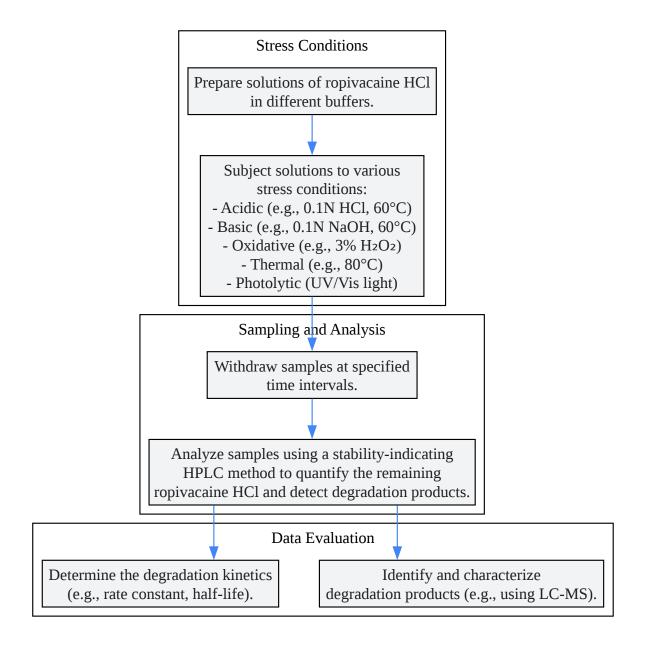
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Shake-flask solubility determination workflow.

Stability Study (Forced Degradation)



Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.



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Forced degradation study workflow.



HPLC Method for Stability Indicating Assay

A validated High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying **ropivacaine hydrochloride** and separating it from its degradation products. The following is a representative method based on literature and pharmacopeial information.

Chromatographic Conditions (Example based on USP Monograph)[1][10]

- Column: C18, 3.9-mm × 15-cm; 4-μm packing
- Mobile Phase: Acetonitrile and Phosphate buffer (pH 8.0) (1:1)
- Flow Rate: 1 mL/min
- Injection Volume: 20 μL
- Detector: UV at 240 nm
- Column Temperature: Ambient

System Suitability

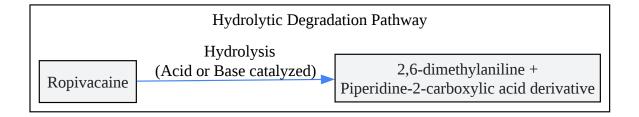
- Resolution: Not less than 6 between ropivacaine and a suitable marker (e.g., bupivacaine).
- Signal-to-Noise Ratio: Not less than 10 for the analyte peak.

Mechanism of Action and Degradation Pathway

Ropivacaine functions as a local anesthetic by reversibly blocking voltage-gated sodium channels in neuronal membranes, thereby inhibiting nerve impulse propagation[11].

The primary chemical degradation pathway for amide-type local anesthetics like ropivacaine is hydrolysis of the amide bond, particularly under strong acidic or basic conditions, leading to the formation of 2,6-dimethylaniline and a piperidine carboxylic acid derivative.





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Simplified hydrolytic degradation pathway.

Conclusion

This technical guide summarizes the currently available public data on the solubility and stability of **ropivacaine hydrochloride**. While key parameters like solubility in water and pKa are well-documented, a comprehensive dataset on its behavior in different buffer systems across a range of pH and temperature is not readily available. The provided experimental outlines for solubility and stability studies, along with a representative HPLC method, offer a solid foundation for researchers and drug development professionals working with this important local anesthetic. Further internal studies are recommended to establish a complete solubility and stability profile for specific formulation development projects.

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